molecular formula C15H24ClNO2 B15289851 N,O-Didesmethylvenlafaxine Hydrochloride

N,O-Didesmethylvenlafaxine Hydrochloride

Cat. No.: B15289851
M. Wt: 285.81 g/mol
InChI Key: OUKLCSBJVHLTFS-UHFFFAOYSA-N
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Description

N,O-Didesmethylvenlafaxine Hydrochloride is a metabolite of venlafaxine, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. This compound is characterized by the removal of methyl groups from both the nitrogen and oxygen atoms in the venlafaxine molecule. It is primarily studied for its pharmacological properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Didesmethylvenlafaxine Hydrochloride typically involves the demethylation of venlafaxine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4). The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups without affecting other functional groups in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N,O-Didesmethylvenlafaxine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N,O-Didesmethylvenlafaxine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of venlafaxine metabolites.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating mood and behavior.

    Medicine: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications in treating depression and anxiety disorders.

    Industry: It is used in the development and testing of new antidepressant drugs and formulations.

Mechanism of Action

N,O-Didesmethylvenlafaxine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminal. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound primarily targets serotonin and norepinephrine transporters, modulating their activity and contributing to its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the removal of methyl groups from both the nitrogen and oxygen atoms, which may result in distinct pharmacological properties compared to its parent compound and other metabolites. This structural modification can influence its binding affinity to neurotransmitter transporters and its overall therapeutic profile .

Properties

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15;/h5-8,14,16-18H,2-4,9-11H2,1H3;1H

InChI Key

OUKLCSBJVHLTFS-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl

Origin of Product

United States

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